Cas no 1446-24-8 (3-Allylphenol)

3-Allylphenol 化学的及び物理的性質
名前と識別子
-
- 3-Allylphenol
- 3-prop-2-enylphenol
- Phenol, 3-(2-propenyl)-
- 3-Allyl-phenol
- 3-Hydroxy-1-allyl-benzol
- m-Allylphenol
- 3-(3-Hydroxyphenyl)-1-propene
- 3-(2-propenyl)phenol
- UEO5737QDL
- Phenol, 3-(2-propen-1-yl)-
- 3-(Prop-2-en-1-yl)phenol
- 5771AJ
- FCH1416564
- OR19551
- SY029063
- Q27291045
- AC1729
- DA-24348
- A884780
- AKOS027256606
- BAA44624
- MFCD20257851
- 1446-24-8
- SCHEMBL299759
- UNII-UEO5737QDL
- CS-0267256
- EN300-698351
- PS-11880
- DTXSID30571132
- PD165873
-
- MDL: MFCD20257851
- インチ: 1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2
- InChIKey: PSXBTXZCQRAZGM-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])C([H])=C([H])[H]
計算された属性
- せいみつぶんしりょう: 134.07300
- どういたいしつりょう: 134.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 20.23000
- LogP: 2.12070
3-Allylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1041305-250mg |
Phenol, 3-(2-propen-1-yl)- |
1446-24-8 | 95% | 250mg |
$625 | 2024-06-08 | |
Enamine | EN300-698351-10.0g |
3-(prop-2-en-1-yl)phenol |
1446-24-8 | 10.0g |
$3683.0 | 2023-03-10 | ||
Apollo Scientific | OR19551-250mg |
3-Allylphenol |
1446-24-8 | 250mg |
£130.00 | 2025-02-19 | ||
abcr | AB427478-5 g |
3-(3-Hydroxyphenyl)-1-propene |
1446-24-8 | 5g |
€1,439.00 | 2023-07-18 | ||
TRC | A616528-10mg |
3-Allylphenol |
1446-24-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
A2B Chem LLC | AA72151-10mg |
3-Allylphenol |
1446-24-8 | ≥98% | 10mg |
$36.00 | 2024-04-20 | |
eNovation Chemicals LLC | D694317-0.25g |
3-Allylphenol |
1446-24-8 | 95% | 0.25g |
$190 | 2025-02-27 | |
A2B Chem LLC | AA72151-50mg |
3-Allylphenol |
1446-24-8 | ≥98% | 50mg |
$134.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1041305-250mg |
Phenol, 3-(2-propen-1-yl)- |
1446-24-8 | 95% | 250mg |
$625 | 2025-02-27 | |
eNovation Chemicals LLC | Y1041305-250mg |
Phenol, 3-(2-propen-1-yl)- |
1446-24-8 | 95% | 250mg |
$625 | 2025-02-19 |
3-Allylphenol 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
3-Allylphenolに関する追加情報
Recent Advances in the Study of 3-Allylphenol (CAS: 1446-24-8): Applications and Mechanisms in Chemical Biology and Pharmaceutical Research
3-Allylphenol (CAS: 1446-24-8) is a phenolic compound with a wide range of applications in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a bioactive molecule, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This research briefing synthesizes the latest findings on 3-Allylphenol, focusing on its molecular mechanisms, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 3-Allylphenol, demonstrating its efficacy against multidrug-resistant bacterial strains. The compound was found to disrupt bacterial cell membranes by interacting with phospholipid bilayers, leading to cell lysis. These findings suggest that 3-Allylphenol could serve as a lead compound for developing novel antibiotics, especially in the face of rising antibiotic resistance.
In the context of cancer research, a team from the University of Cambridge reported that 3-Allylphenol exhibits selective cytotoxicity against certain cancer cell lines, including breast and prostate cancer. The study, published in Cancer Research, identified the compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This mechanistic insight opens new avenues for targeted cancer therapies using 3-Allylphenol derivatives.
Another significant development is the use of 3-Allylphenol in polymer chemistry. Researchers at MIT have developed a novel polymerization technique that incorporates 3-Allylphenol as a monomer, resulting in polymers with enhanced thermal stability and biocompatibility. These polymers are being evaluated for use in drug delivery systems and medical implants, showcasing the compound's versatility beyond its biological activity.
Despite these promising findings, challenges remain in optimizing the bioavailability and pharmacokinetics of 3-Allylphenol. A 2024 review in Bioorganic & Medicinal Chemistry Letters highlighted the need for structural modifications to improve its metabolic stability and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these issues.
In conclusion, 3-Allylphenol (CAS: 1446-24-8) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Ongoing research aims to elucidate its full therapeutic potential while addressing the challenges associated with its development. Future studies should focus on clinical translation and the synthesis of optimized derivatives to harness its benefits effectively.
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